Methyl 1-methoxy-2-naphthoate
Description
Contextualization within Naphthoate Derivative Research
Naphthoate derivatives, a class of compounds derived from naphthoic acid, are a cornerstone of significant research in medicinal chemistry, materials science, and organic synthesis. ontosight.aiontosight.ai These compounds exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai The position of substituents on the naphthalene (B1677914) ring system dramatically influences the chemical and physical properties of these derivatives.
Methyl 1-methoxy-2-naphthoate, with its specific substitution pattern, is a valuable tool for investigating structure-activity relationships within the naphthoate family. For instance, it has been utilized in the synthesis of precursors for naphthopyran derivatives, which are known for their photochromic properties. sigmaaldrich.comchemicalbook.com The study of such derivatives helps in understanding how modifications to the naphthalene core affect the performance of these light-sensitive materials. researchgate.net
Historical Perspectives on Related Chemical Entities
The exploration of naphthoic acids and their esters has a rich history dating back to the early days of organic chemistry. solubilityofthings.com Initial studies focused on the synthesis and characterization of various isomers of naphthoic acid, prepared through methods like the carbonation of naphthylmagnesium bromide and hydrolysis of naphthyl cyanides. orgsyn.org These foundational works laid the groundwork for the more complex synthetic routes developed later.
The development of synthetic methodologies for naphthoate esters has evolved significantly. Early methods often involved direct esterification of naphthoic acids. Over time, more sophisticated approaches have emerged, including metal-catalyzed cross-coupling reactions and functional group interconversions, allowing for greater control over the final product's structure. orgsyn.org For example, the synthesis of methyl 3-methoxy-2-naphthoate from 3-hydroxy-2-naphthoic acid highlights the progression towards more efficient and selective synthetic protocols. orgsyn.org
Current Research Landscape and Emerging Trends for this compound
Current research involving this compound and its analogs is diverse and expanding. One prominent area of investigation is its use in the synthesis of novel organic materials. For example, it is a precursor in the preparation of specific naphthopyran derivatives, which are of interest for their photochromic behavior. sigmaaldrich.comchemicalbook.com The ability of these materials to change color upon exposure to light has potential applications in optical data storage and smart windows.
Furthermore, research into the biological activities of naphthoate derivatives continues to be a vibrant field. While specific studies on the bioactivity of this compound are not extensively detailed in the provided results, the broader class of compounds is known to possess interesting pharmacological properties. ontosight.ai For example, some naphthoic acid derivatives have been investigated as potential antitumor agents and tubulin inhibitors. nih.gov
Another emerging trend is the use of naphthoate derivatives as photosensitizers. jst.go.jp These molecules can absorb light and transfer the energy to another molecule, initiating a chemical reaction. This property is being explored for applications in photopolymerization and photodynamic therapy. jst.go.jp The specific electronic properties of this compound could make it a candidate for such applications, warranting further investigation.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H12O3 |
| Molecular Weight | 216.23 g/mol |
| Boiling Point | 320 °C (lit.) sigmaaldrich.com |
| Density | 1.17 g/mL at 25 °C (lit.) sigmaaldrich.com |
| Refractive Index | n20/D 1.603 (lit.) sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methoxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(14)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYRLYKWULPUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405100 | |
| Record name | Methyl 1-methoxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6039-59-4 | |
| Record name | Methyl 1-methoxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 1 Methoxy 2 Naphthoate and Its Derivatives
Regioselective and Stereoselective Synthesis Strategies
The precise control of substituent placement on the naphthalene (B1677914) core is a critical aspect of synthesizing Methyl 1-methoxy-2-naphthoate and its derivatives. Regioselective and stereoselective strategies are paramount in achieving the desired chemical architecture and ensuring the compound's efficacy in various applications.
Grignard Reagent-Mediated Nucleophilic Aromatic Substitution on Naphthoate Systems
The direct displacement of alkoxy groups, such as the methoxy (B1213986) group in this compound, by Grignard reagents presents a powerful method for C-C bond formation on the aromatic ring. This nucleophilic aromatic substitution (SNAr) reaction is particularly noteworthy. The mechanism of this transformation is thought to proceed through the inner-sphere attack of the nucleophilic alkyl or aryl group from the magnesium center onto the reacting carbon via a metalaoxetane transition state. The formation of a stable chelate between the Grignard reagent and the substrate, involving both the alkoxy and carbonyl groups, is a key factor that dictates the reactivity and selectivity of the reaction. nih.gov
Computational studies have provided insights into the energetics of this process. For instance, the complexation of methylmagnesium chloride (CH₃MgCl) with this compound has been modeled, revealing that a monomeric magnesium chelate is the most stable complex in solution. This pre-coordination facilitates the subsequent nucleophilic attack. nih.gov The reaction's outcome is highly dependent on the substrate's isomeric structure. For example, while this compound undergoes methoxy displacement, its isomer, methyl 3-methoxy-2-naphthoate, shows a preference for 1,2-addition at the carbonyl group, highlighting the regioselective nature of this reaction. nih.gov
Experimental work has demonstrated the practical application of this methodology. The reaction of this compound with methylmagnesium iodide (CH₃MgI) has been shown to produce methyl 1-methyl-2-naphthoate. nih.gov This reaction underscores the utility of Grignard reagents in modifying the naphthoate scaffold.
| Reactant | Grignard Reagent | Product | Reaction Conditions | Observed Outcome |
|---|---|---|---|---|
| This compound | CH₃MgI | Methyl 1-methyl-2-naphthoate | -78 °C in CH₂Cl₂ | Successful methoxy group displacement |
Esterification and Transesterification Approaches for Naphthoate Formation
The formation of the ester functional group in this compound is a fundamental step in its synthesis, which can be achieved through esterification or transesterification. The classic Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the context of this compound, this would entail the reaction of 1-methoxy-2-naphthoic acid with methanol (B129727). This reaction is an equilibrium process, and typically, an excess of the alcohol is used to drive the reaction towards the formation of the ester. masterorganicchemistry.com
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, offers an alternative route. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org For instance, a different alkyl 1-methoxy-2-naphthoate could be converted to this compound by reaction with methanol in the presence of a suitable catalyst. The mechanism involves a tetrahedral intermediate, and the reaction's equilibrium can be shifted by removing one of the products. wikipedia.org
| Reaction Type | Reactants | Catalyst | Key Principle |
|---|---|---|---|
| Fischer Esterification masterorganicchemistry.com | Carboxylic Acid + Alcohol | Acid (e.g., H₂SO₄) | Equilibrium driven by excess alcohol or water removal. |
| Transesterification wikipedia.org | Ester + Alcohol | Acid or Base | Exchange of alkoxy groups, driven by removal of the displaced alcohol. |
Catalyzed Aromatization Processes for Naphthoate Synthesis (e.g., Copper- and Palladium-Catalyzed)
A powerful strategy for the synthesis of naphthoate systems involves the catalyzed aromatization of partially saturated precursors, such as α-tetralones. Both copper and palladium catalysts have proven effective in this transformation, providing a direct route to the naphthalene core. researchgate.net
Research has shown that 2-(methoxycarbonyl)-α-tetralones can be smoothly converted into the corresponding methyl 1-hydroxy-2-naphthoates. researchgate.net This aromatization can be achieved using a copper(I) iodide (CuI) catalyst with cesium carbonate (Cs₂CO₃) as the base in dioxane under an air atmosphere. Alternatively, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with potassium phosphate (B84403) (K₃PO₄) as the base in toluene (B28343) under an argon atmosphere can be employed. researchgate.net While these examples lead to the 1-hydroxy analogue, subsequent methylation of the hydroxyl group would yield the target this compound. The choice of catalyst can be influenced by factors such as efficiency, cost, and practicality, with CuI often being the preferred catalyst for these reasons. researchgate.net
| Catalyst System | Base | Solvent | Atmosphere | Product |
|---|---|---|---|---|
| CuI (10 mol%) | Cs₂CO₃ | Dioxane | Air | Methyl 1-hydroxy-2-naphthoate |
| Pd₂(dba)₃ (1.25 mol%) | K₃PO₄ | Toluene | Argon | Methyl 1-hydroxy-2-naphthoate |
Green Chemistry Principles in Naphthoate Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals, including this compound. A key focus is the use of greener solvents that are less toxic, derived from renewable resources, and have a reduced environmental impact. sigmaaldrich.com Traditional volatile organic solvents can be replaced with more sustainable alternatives.
The selection of a solvent is a critical aspect of making a chemical process greener. An ideal green solvent should be readily available, non-toxic, biodegradable, and have a low vapor pressure to minimize air pollution. merckmillipore.comrsc.org Water is often considered an excellent green solvent, and performing reactions in aqueous media can offer significant environmental benefits. rsc.org Other alternatives include bio-based solvents like ethanol (B145695) and ethyl acetate (B1210297), as well as ethers derived from renewable sources such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). sigmaaldrich.commerckmillipore.com In the context of synthesizing this compound, replacing solvents like dioxane and toluene used in catalyzed aromatization with these greener alternatives would significantly improve the sustainability of the process.
| Conventional Solvent | Greener Alternative(s) | Key Advantages of Greener Alternative |
|---|---|---|
| Dioxane, Toluene | 2-MeTHF, CPME, Water | Higher boiling point, lower vapor pressure, reduced toxicity, renewable sources. |
| Dichloromethane | Ethyl acetate, Dimethyl carbonate | Lower toxicity, increased biodegradability. |
| Dimethylformamide (DMF) | Propylene carbonate, Dimethyl isosorbide | Lower vapor pressure, higher flash point, reduced toxicity. |
Derivatization Strategies and Functionalization Reactions of this compound
The presence of both a methoxy and an ester group on the naphthalene scaffold of this compound provides opportunities for a variety of derivatization and functionalization reactions. These modifications can be used to synthesize a range of analogues with potentially new and interesting properties.
Modification of Methoxy and Ester Moieties in Naphthoate Scaffolds
The methoxy group (–OCH₃) is an electron-donating group that can influence the reactivity of the aromatic ring. It can be cleaved to yield the corresponding naphthol, which can then be further functionalized. A common method for cleaving aryl methyl ethers is through the use of strong acids like hydrobromic acid or Lewis acids such as boron tribromide. More recently, nickel-catalyzed reductive cleavage of C-OMe bonds has been developed as a milder alternative. orgsyn.org This allows the methoxy group to be used as a temporary protecting or directing group during a synthetic sequence. orgsyn.org
The ester moiety (–COOCH₃) is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. The ester can also react with Grignard reagents, leading to the formation of tertiary alcohols. masterorganicchemistry.com This reaction typically involves a double addition of the Grignard reagent to the ester carbonyl. masterorganicchemistry.com Furthermore, the ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|---|
| Methoxy (–OCH₃) | Ether Cleavage orgsyn.org | BBr₃ or Ni-catalyst | Hydroxyl (–OH) |
| Ester (–COOCH₃) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (–COOH) |
| Ester (–COOCH₃) | Grignard Reaction masterorganicchemistry.com | Excess R-MgX | Tertiary Alcohol |
| Ester (–COOCH₃) | Reduction | LiAlH₄ | Primary Alcohol (–CH₂OH) |
Introduction of Diverse Substituents on the Naphthalene Core of this compound
The functionalization of the naphthalene core of this compound is primarily governed by the principles of electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the interplay of the activating and directing effects of the 1-methoxy group and the deactivating and directing effects of the 2-methyl ester group.
The methoxy group at the C1 position is a potent activating group and an ortho-, para-director. This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic system, thereby increasing the electron density at the ortho (C2) and para (C4) positions. Since the C2 position is already substituted, the primary site of electrophilic attack directed by the methoxy group is the C4 position. The second ring is also activated, particularly at the C5 and C7 positions.
Conversely, the methyl ester group at the C2 position is a deactivating group and a meta-director. This is due to its electron-withdrawing nature, which decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The meta-directing effect of the ester group would also favor substitution at the C4 position.
The confluence of these directing effects strongly suggests that electrophilic substitution on this compound will predominantly occur at the C4 position. This has been supported by studies on analogous compounds such as 1-methoxynaphthalene (B125815).
Nitration
The introduction of a nitro group onto the naphthalene core is a well-established electrophilic aromatic substitution reaction. Studies on the nitration of 1-methoxynaphthalene have shown that the reaction is highly regioselective, with the major products being the 4-nitro and 2-nitro derivatives. Given that the 2-position in this compound is blocked, it is expected that nitration of this compound will yield primarily the 4-nitro derivative. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
A study on the nitration of 1-methoxynaphthalene in acetic anhydride (B1165640) revealed the formation of multiple nitrated products, highlighting the high reactivity of the methoxy-activated naphthalene system. publish.csiro.au The distribution of isomers is influenced by the reaction conditions. publish.csiro.au
| Product | Isomer Distribution (%) in Acetic Anhydride publish.csiro.au |
| 1-methoxy-2-nitronaphthalene | Major |
| 1-methoxy-4-nitronaphthalene | Minor |
| 1-methoxy-5-nitronaphthalene | Trace |
For this compound, the anticipated major product of nitration would be Methyl 1-methoxy-4-nitro-2-naphthoate.
Halogenation
The introduction of halogen atoms (e.g., bromine, chlorine) onto the naphthalene core can be achieved through electrophilic halogenation. Similar to nitration, the regioselectivity is controlled by the directing groups. It is predicted that the halogenation of this compound will occur preferentially at the C4 position.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions provide a means to introduce acyl and alkyl groups onto the naphthalene nucleus. The acylation of 2-methoxynaphthalene (B124790) has been shown to yield a mixture of 1-acyl and 6-acyl isomers, with the product ratio being dependent on the reaction conditions. For this compound, Friedel-Crafts acylation is expected to be directed to the C4 position due to the combined directing effects of the C1-methoxy and C2-ester groups.
Sulfonation
Sulfonation, the introduction of a sulfonic acid group (-SO3H), is another important electrophilic aromatic substitution reaction. The reaction is typically carried out using fuming sulfuric acid. The sulfonation of this compound is expected to yield the 4-sulfonic acid derivative as the major product.
The following table summarizes the expected major products from the electrophilic substitution of this compound based on the directing effects of the existing substituents.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 1-methoxy-4-nitro-2-naphthoate |
| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-1-methoxy-2-naphthoate |
| Chlorination | Cl₂, AlCl₃ | Methyl 4-chloro-1-methoxy-2-naphthoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 4-acyl-1-methoxy-2-naphthoate |
| Sulfonation | H₂SO₄, SO₃ | Methyl 1-methoxy-4-(sulfo)-2-naphthoate |
It is important to note that while the C4 position is the most favored site for electrophilic attack, minor products resulting from substitution at other positions on the naphthalene ring may also be formed, depending on the specific reaction conditions and the nature of the electrophile.
Mechanistic Investigations of Reactions Involving Methyl 1 Methoxy 2 Naphthoate
Reaction Pathway Elucidation for Nucleophilic Aromatic Substitution Involving Naphthoate Derivatives
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. In the context of naphthoate derivatives like Methyl 1-methoxy-2-naphthoate, the reaction involves the replacement of a substituent, typically the methoxy (B1213986) group, by a nucleophile. The mechanism of these reactions can follow one of two primary pathways: a stepwise addition-elimination route or a concerted process.
The generally accepted mechanism for SNAr reactions proceeds in two steps via a discrete, non-aromatic intermediate known as a Meisenheimer complex. nih.govrsc.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate and disrupting the aromaticity of the naphthalene (B1677914) ring. rsc.org The presence of the electron-withdrawing methyl ester group on the naphthoate ring is crucial, as it helps to stabilize the negative charge of this anionic intermediate through resonance delocalization. rsc.org In the second step, the leaving group (e.g., methoxide (B1231860) ion) departs, restoring the aromatic system and yielding the substituted product. rsc.org
However, recent studies employing kinetic isotope effects and computational analyses suggest that some SNAr reactions, which were traditionally assumed to be stepwise, may in fact proceed through a concerted mechanism. nih.govresearchgate.net In a concerted pathway, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, proceeding through a single transition state without forming a stable Meisenheimer intermediate. nih.gov This pathway is more likely when the putative Meisenheimer complex is not highly stabilized. nih.gov For naphthoate derivatives, the specific nucleophile, leaving group, and ring substituents determine whether the reaction follows a stepwise or concerted path. nih.gov
Experimental and theoretical studies on related methoxy arenes have provided insights into these pathways. For instance, the nucleophilic amination of methoxy arenes has been shown to proceed via a concerted SNAr mechanism, avoiding a high-energy Meisenheimer complex. researchgate.net The reactivity in these reactions is heavily influenced by electronic factors, with electron-withdrawing groups accelerating the substitution. uark.edu
| Characteristic | Stepwise (Addition-Elimination) Mechanism | Concerted Mechanism |
|---|---|---|
| Intermediate | Discrete, non-aromatic Meisenheimer complex is formed. rsc.org | No stable intermediate; proceeds through a single transition state. nih.gov |
| Energy Profile | Two transition states with an energy minimum for the intermediate. | Single energy maximum corresponding to the transition state. |
| Rate-Determining Step | Can be either the formation of the Meisenheimer complex or the departure of the leaving group. | Passage through the single transition state. |
| Favorable Conditions | Strongly electron-withdrawing substituents that stabilize the anionic intermediate. nih.govrsc.org | Less stabilized intermediate; may be more common than previously thought. nih.govresearchgate.net |
Photochemical Reaction Mechanisms of this compound and Related Compounds
Naphthoate esters undergo photochemical cycloaddition reactions with various partners. A notable example is the [2+2] photocycloaddition of methyl 2-naphthoate (B1225688) with acetylacetone. Mechanistic studies have revealed that this reaction is subject to striking acid catalysis. The process originates from the interaction of a non-emissive exciplex, formed between the excited state of the naphthoate and acetylacetone, with an acid like H₂SO₄. nih.gov This interaction enhances the conversion of the exciplex into the final cycloaddition products. nih.gov Extended fluorescence-quenching analysis was used to establish the partial reversibility of this exciplex formation in solvents like acetonitrile (B52724) and methanol (B129727). nih.gov
Low-temperature NMR studies on the photocycloaddition of methyl naphthoates with dienes have identified the primary products as exo-[4+4] adducts and syn-[2+2] adducts. nih.gov The regiochemistry and stereochemistry of these products are explained by the LUMO-LUMO (Lowest Unoccupied Molecular Orbital) interactions between the reactants. nih.gov
Aromatic compounds, including naphthalene derivatives, can undergo photodimerization upon irradiation, typically forming cyclobutane (B1203170) rings through [2+2] or [4+4] cycloadditions. rsc.org The stereochemistry of the resulting dimer is often controlled by the pre-organization of the reactant molecules. This can be achieved in the solid state or by using host molecules like cyclodextrins in solution, which act as "molecular reaction vessels" to orient the reactants. beilstein-journals.org For instance, anti-parallel orientation of acenaphthylene (B141429) within a cyclodextrin (B1172386) cavity leads exclusively to the anti photo-dimer in quantitative yield. beilstein-journals.org The mechanism often involves the reaction proceeding from an excited triplet state of the molecule. nih.gov
Pressure is a significant but complex variable in these reactions. High pressure (>15 GPa) can induce the dimerization and oligomerization of simple aromatic compounds like benzene (B151609) and naphthalene. uark.edu Conversely, modest pressure can have a catalytic effect on the reverse reaction: the dissociation of a photodimer. For an anthracene (B1667546) cyclophane photodimer, the application of mild pressure (0.9 GPa) was found to strongly accelerate the rupture of the cyclobutane rings, lowering the activation energy from 93 kJ/mol to 7 kJ/mol. nih.gov This pressure-catalyzed bond dissociation is attributed to a two-step mechanism where a flattening of the aromatic rings precedes the bond rupture, leading to a transition state that is stabilized at higher pressures. nih.gov
For molecules containing both an electron donor and an electron acceptor moiety, photoexcitation can lead to intramolecular electron transfer (PIET). nih.gov In derivatives of this compound, the naphthalene ring can act as a chromophore and electron acceptor, while substituents could potentially act as donors. The efficiency of this process is governed by the driving force for electron transfer and is heavily influenced by solvent polarity. nih.govacs.org
This electron transfer process is a primary mechanism for fluorescence quenching, where the excited state is deactivated non-radiatively before it can emit a photon. mdpi.com Studies on the closely related 3-hydroxy-2-naphthoic acid and its methyl ester and methoxy derivatives have investigated fluorescence quenching via intramolecular proton transfer, which involves both static and dynamic mechanisms. nih.gov In PIET-based quenching, the rate of electron transfer can be correlated with substituent effects using principles like the Hammett equation, providing strong evidence for the charge-transfer character of the excited state. nih.gov The rate of fast intramolecular electron transfer can be controlled by the solvent's motional relaxation time. acs.org
Catalytic Reaction Mechanisms Applied to Naphthoate Transformations
Catalysis plays a vital role in both the synthesis and subsequent transformation of naphthoate esters. Various catalytic systems are employed to achieve high efficiency and selectivity.
One key transformation is the synthesis of naphthoic acids via the oxidation of methylnaphthalenes. This reaction can be effectively catalyzed by a synergistic combination of transition metal ions (Co²⁺ and Mn²⁺) and a bromide ion co-catalyst in an acetic acid solvent. asianpubs.org The mechanism involves the generation of radical species, where the Co-Br and Mn-Br systems play distinct roles; for instance, the Mn-Br catalyst facilitates a smooth reaction with a short induction time. asianpubs.org
Palladium-catalyzed reactions are central to the functionalization of the naphthoate scaffold. Methyl 6-bromo-2-naphthoate, a related compound, is a versatile intermediate in cross-coupling reactions like the Suzuki coupling. guidechem.com These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecules. guidechem.com Furthermore, palladium catalysts can be used to synthesize naphthol derivatives through intramolecular arylation and aromatization cascades. researchgate.net
The ester functional group itself is also a target for catalytic reactions. While enzymatic hydrolysis is common, lipid bilayers containing amphiphilic molecules like octadecylamine (B50001) can also provide a catalytic environment for ester hydrolysis, demonstrating the potential for non-protein-based catalysis. mdpi.com
| Transformation Type | Reactant(s) | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Oxidation | 2-Methylnaphthalene | Co-Mn-Br | 2-Naphthoic acid | asianpubs.org |
| Aromatization | β-substituted α-tetralones | Pd₂(dba)₃ or CuI | Methyl 1-hydroxy-2-naphthoates | researchgate.net |
| Cross-Coupling | Methyl 6-bromo-2-naphthoate + Boronic acid derivative | Palladium-based (e.g., Suzuki coupling) | Aryl-substituted naphthoate | guidechem.com |
| Ester Hydrolysis | Naphthoate Ester | Lipid aggregates with amphiphiles | Naphthoic acid | mdpi.com |
Solvent Effects on Reaction Kinetics and Selectivity of Naphthoate Reactions
Solvents are not merely inert media for reactions but can profoundly influence reaction rates, pathways, and product selectivity. science.gov This influence stems from the differential stabilization of reactants, transition states, and products. guidechem.com
In reactions involving polar or charged intermediates, such as the SNAr mechanism, polar solvents can significantly lower the activation energy by stabilizing the charged Meisenheimer complex or the polar transition state. guidechem.comscience.gov The ability of a solvent to act as a hydrogen-bond donor or acceptor is also critical, as specific interactions can further stabilize transition states. science.gov
For photochemical reactions, the solvent plays a multifaceted role. In the photocycloaddition of methyl 2-naphthoate, the use of different solvents like acetonitrile and methanol helped establish the reversible nature of the key exciplex intermediate. nih.gov In processes involving intramolecular electron transfer, the solvent polarity is a determining factor. acs.org A higher dielectric constant in the solvent can stabilize the charge-separated state, thereby affecting the rate of electron transfer and the efficiency of fluorescence quenching. acs.orgscience.gov The kinetics of very fast electron transfer processes are often directly correlated with the solvent's dielectric relaxation time, indicating that the motion of solvent dipoles is integral to the reaction coordinate. acs.org
The selectivity of reactions can also be steered by the solvent. For Diels-Alder reactions, for example, the endo/exo selectivity of the products is related to the difference in the free energies of the solvated transition states, which is affected by solvent polarity and hydrogen-bonding ability. science.gov
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 1 Methoxy 2 Naphthoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of Methyl 1-methoxy-2-naphthoate. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, every hydrogen and carbon atom in the molecule can be assigned.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and neighboring protons for each hydrogen atom. For this compound, distinct signals are expected for the aromatic protons on the naphthalene (B1677914) ring and the protons of the two different methoxy (B1213986) groups. The aromatic region (typically δ 7.0-8.5 ppm) would show a complex pattern of doublets and multiplets corresponding to the six protons on the naphthalene core. The proximity of the methoxy and ester groups influences the chemical shifts of adjacent protons, with protons H-3 and H-8 often being significantly affected. Two sharp singlets are anticipated in the upfield region (δ 3.5-4.0 ppm), corresponding to the three protons of the ester methyl group (-COOCH₃) and the three protons of the ether methoxy group (-OCH₃).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound is expected to show 13 distinct signals. The carbonyl carbon of the ester group would appear far downfield (δ 165-175 ppm). The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region (δ 110-140 ppm), with carbons directly attached to oxygen (C-1 and C-2) having characteristic chemical shifts. The two methoxy carbons would appear in the upfield region (δ 50-60 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming assignments.
Expected NMR Data: Based on analogous structures and standard chemical shift values, the following data can be predicted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Naphthalene H-3 | 7.20 - 7.40 (d) | - |
| Naphthalene H-4 | 7.90 - 8.10 (d) | - |
| Naphthalene H-5 | 7.80 - 8.00 (d) | - |
| Naphthalene H-6 | 7.40 - 7.60 (m) | - |
| Naphthalene H-7 | 7.40 - 7.60 (m) | - |
| Naphthalene H-8 | 8.10 - 8.30 (d) | - |
| Carbonyl (C=O) | - | 167.0 - 169.0 |
| Naphthalene C-1 | - | 155.0 - 158.0 |
| Naphthalene C-2 | - | 120.0 - 123.0 |
| Naphthalene C-3 | - | 115.0 - 118.0 |
| Naphthalene C-4 | - | 128.0 - 130.0 |
| Naphthalene C-4a | - | 130.0 - 132.0 |
| Naphthalene C-5 | - | 125.0 - 127.0 |
| Naphthalene C-6 | - | 126.0 - 128.0 |
| Naphthalene C-7 | - | 124.0 - 126.0 |
| Naphthalene C-8 | - | 129.0 - 131.0 |
| Naphthalene C-8a | - | 135.0 - 137.0 |
| Ester Methoxy (-COOCH₃) | 3.85 - 3.95 (s) | 51.0 - 53.0 |
Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. Predicted values are based on typical ranges for similar functional groups and aromatic systems.
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₃H₁₂O₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The nominal molecular weight is 216.23 g/mol . cenmed.comchemicalbook.com
Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern provides valuable structural information. The molecular ion peak (M⁺˙) at m/z 216 would be expected. Key fragmentation pathways for this aromatic ester would likely involve:
Loss of a methoxy radical: Cleavage of the ester's O-CH₃ bond, resulting in a prominent fragment ion at m/z 185 (M - 31).
Loss of the carbomethoxy group: Cleavage of the C-C bond between the naphthalene ring and the ester group, leading to a fragment at m/z 157 (M - 59).
Formation of the naphthoyl cation: The fragment at m/z 185 could further lose carbon monoxide (CO) to yield a naphthyl cation at m/z 157.
Loss of a methyl radical: Cleavage of the ether's O-CH₃ bond could result in a fragment at m/z 201 (M - 15).
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Formula |
|---|---|---|
| 216 | Molecular Ion [M]⁺˙ | [C₁₃H₁₂O₃]⁺˙ |
| 201 | [M - CH₃]⁺ | [C₁₂H₉O₃]⁺ |
| 185 | [M - OCH₃]⁺ | [C₁₂H₉O₂]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, which is expected in the range of 1715-1730 cm⁻¹. spectroscopyonline.com This position is indicative of an aromatic ester, where conjugation with the naphthalene ring slightly lowers the frequency compared to a saturated ester. Other key absorptions include C-O stretching vibrations for the ester and ether linkages between 1100 and 1300 cm⁻¹, C-H stretching from the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively, and C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic compounds typically show strong Raman signals. s-a-s.org The symmetric "ring-breathing" vibration of the naphthalene system would be a prominent feature. The C=O stretch, while strong in the IR, is also expected to be visible in the Raman spectrum. Aliphatic C-H stretching modes of the methoxy groups would also be observable.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 (m) | 3050 - 3100 (s) |
| Aliphatic C-H Stretch | 2850 - 2960 (m) | 2850 - 2960 (s) |
| Ester C=O Stretch | 1715 - 1730 (s, sharp) | 1715 - 1730 (m) |
| Aromatic C=C Stretch | 1450 - 1600 (m-v) | 1580 - 1620 (s) |
| C-O Stretch (Asymmetric) | 1250 - 1300 (s) | Weakly active |
Note: 's' denotes a strong intensity, 'm' medium, 'v' variable.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy examines the electronic transitions within a molecule and provides information about its chromophores and potential for fluorescence.
UV-Vis Spectroscopy: The naphthalene ring system in this compound acts as an extended chromophore, leading to strong absorption in the ultraviolet-visible (UV-Vis) region. The spectrum is expected to show multiple absorption bands corresponding to π → π* electronic transitions. Based on similar naphthalenic compounds, strong absorptions are predicted around 230-250 nm and a series of broader, more structured bands at longer wavelengths, potentially extending above 300 nm. sielc.com The presence of the methoxy and ester substituents can cause slight shifts (batachromic or hypsochromic) in the absorption maxima compared to unsubstituted naphthalene.
Fluorescence Spectroscopy: Many naphthalene derivatives are known to be fluorescent, and it is highly probable that this compound exhibits this property. Upon excitation at a wavelength corresponding to one of its absorption maxima, the molecule would likely emit light at a longer wavelength. A related compound, 6-methoxy-2-naphthoate, is used as a standard fluorescent chromophore. spectroscopyonline.com A fluorescence spectrum would provide an emission maximum (λₑₘ) and a quantum yield, which are characteristic properties of the molecule's excited state.
Table 4: Predicted Electronic Spectroscopy Data for this compound
| Technique | Parameter | Predicted Value |
|---|---|---|
| UV-Vis Spectroscopy | λₘₐₓ (π → π*) | ~240 nm, ~280 nm, ~330 nm |
| Fluorescence Spectroscopy | Excitation (λₑₓ) | Corresponds to a λₘₐₓ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the naphthalene ring system and the conformation of the methoxy and ester substituents relative to the ring. Furthermore, crystallographic data would detail the intermolecular interactions, such as π-stacking or hydrogen bonding, that govern the crystal packing arrangement.
As of this writing, a search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Fluorescence-Detected Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.
This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Consequently, it does not exhibit optical activity and is inactive in chiroptical spectroscopy. A CD or Fluorescence-Detected Circular Dichroism (FDCD) spectrum of this compound would show no signal. While chiral derivatives of naphthoates can be studied using these methods, the parent compound itself is chiroptically silent. spectroscopyonline.com
Computational Chemistry Approaches to Methyl 1 Methoxy 2 Naphthoate Research
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. jmchemsci.com By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. For molecules like Methyl 1-methoxy-2-naphthoate, DFT studies are crucial for understanding its stability and chemical reactivity. dntb.gov.uaresearchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.uaresearchgate.net A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites that are prone to interaction. jmchemsci.comdntb.gov.uaresearchgate.net These computational analyses help in predicting how the molecule might behave in chemical reactions. nih.gov For instance, DFT has been used to study the electronic and physicochemical properties of various aromatic compounds, providing insights into their potential biological activity. jmchemsci.com
Table 1: Key Parameters from DFT Analysis
| Parameter | Significance |
|---|---|
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. dntb.gov.uaresearchgate.net |
| MEP Map | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. jmchemsci.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed information about its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. mdpi.com The simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. nih.gov
These simulations are valuable for conformational analysis, revealing the different shapes (conformations) the molecule can adopt and the energetic favorability of each. nih.gov This is particularly important for understanding how the molecule might fit into a receptor's binding site. MD can also elucidate non-covalent intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are critical for molecular recognition and binding processes in biological systems. mdpi.com While powerful, the accuracy of MD simulations is dependent on the quality of the force fields used, which are sets of parameters that define the potential energy of the system. nih.gov
Quantum Chemical Calculations of Energetic Profiles and Transition States
Quantum chemical calculations are essential for investigating the energetics of chemical reactions, including the determination of reaction pathways and the structures of transition states. mdpi.com These methods, which include DFT, can be used to compute the standard molar enthalpies of formation for molecules like this compound and related compounds. mdpi.com
By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This path includes transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For example, quantum chemical calculations have been applied to study the Diels-Alder reaction mechanism for related cyclic compounds, identifying the possible stereochemical products and their relative stabilities. dntb.gov.uaresearchgate.net Such calculations provide fundamental insights into reaction mechanisms that are often difficult to obtain through experimental means alone. dergipark.org.tr
Molecular Docking for Ligand-Target Interactions of Naphthoate Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). thebioscan.com This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. ekb.egijfmr.com
For derivatives of naphthoic acid, molecular docking can be used to understand how they might interact with specific enzymes or receptors. thebioscan.com The process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each pose based on a scoring function that estimates the binding energy. ijfmr.com Studies on various naphthoquinone and naphthol derivatives have successfully used docking to predict their binding interactions with targets like the Epidermal Growth Factor Receptor (EGFR) kinase domain and quinone oxidoreductase 1 (NQO1). thebioscan.comnih.gov The results provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
Table 2: Example Docking Scores for Naphthoquinone Derivatives against Protein Target 1W3R
| Compound | Docking Score (kcal/mol) |
|---|---|
| Compound 3 | -7.7 |
| Compound 9 | -9.1 |
| Compound 11 | -9.2 |
| Compound 13 | -8.8 |
| Compound 15 | -8.7 |
Data sourced from a study on arylated 1,4-naphthoquinone (B94277) derivatives, illustrating typical results from docking studies. ijfmr.com
Binding Free Energy Calculations in Biological Systems
While molecular docking provides a rapid assessment of binding affinity, more rigorous methods like binding free energy calculations are often employed for greater accuracy. wustl.edu These calculations provide a more quantitative prediction of the binding affinity by accounting for factors such as solvent effects and the dynamic nature of both the ligand and the protein. nih.gov
Common methods for calculating binding free energy include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These techniques are often applied to snapshots from MD simulations of the ligand-receptor complex. nih.gov Another powerful but computationally intensive approach is Free Energy Perturbation (FEP), which calculates the free energy difference between two states through a series of small, non-physical "alchemical" transformations. nih.govarxiv.orgarxiv.org Such calculations have been used to evaluate the affinity of sulfonamide derivatives for the P2X7 receptor, showing good agreement with experimental data and providing a deeper understanding of the molecular basis of binding. nih.gov
Applications in Materials Science and Supramolecular Chemistry Involving Naphthoates
Photochromic Materials Development and Performance Optimization Utilizing Naphthoate Derivatives
Naphthoate derivatives are integral to the synthesis of photochromic compounds, particularly naphthopyrans, which undergo reversible color changes upon exposure to light. researchgate.net These materials are of significant interest for applications such as ophthalmic lenses, optical data storage, and smart windows. researchgate.netnih.gov The substituents on the naphthyl ring system play a crucial role in determining the photochromic properties of these materials, including their coloration efficiency, fade resistance, and the wavelength of maximum absorption of the colored form.
The synthesis of novel photochromic naphthopyrans often involves studying the effect of different substituents on the naphthoate precursor to optimize these properties. researchgate.net For instance, the presence of electron-donating or electron-withdrawing groups can significantly influence the electronic transitions within the molecule, thereby altering its photochromic behavior. Research in this area focuses on creating materials with a desirable balance of properties for specific applications.
Table 1: Influence of Naphthoate Substituents on Photochromic Properties
| Substituent Group | Effect on Photochromic Performance | Potential Application |
|---|---|---|
| Electron-donating groups (e.g., methoxy) | Can enhance coloration and shift absorption to longer wavelengths. | Ophthalmic lenses with faster tinting. |
| Electron-withdrawing groups | May improve fade resistance and stability. | Long-term optical data storage. |
| Bulky substituents | Can influence the kinetics of the ring-opening and closing reactions. | Tunable "smart" materials. |
Polymer Chemistry Applications of Methyl 1-methoxy-2-naphthoate Moieties
In polymer chemistry, naphthoate moieties, including those derived from this compound, can be incorporated into polymer chains to impart specific functionalities. One area of application is in the development of light-sensitive polymers. For example, naphthopyrans synthesized from naphthoate precursors have been integrated into co-polymers of methyl methacrylate (B99206) (MMA) and 2-ethylhexyl acrylate (B77674) (EHA) to create materials for photochromic contact lenses. nih.govcnpereading.com
Supramolecular Assembly and Host-Guest Chemistry with Naphthoate Compounds
The aromatic and rigid nature of the naphthalene (B1677914) core in naphthoate compounds makes them suitable components for supramolecular chemistry, particularly in the construction of host-guest systems. acs.org These systems are based on non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, to form highly organized structures. nih.govthno.org
Naphthalene-based macrocycles, known as "naphthotubes," have been developed as biomimetic receptors with well-defined cavities capable of selectively binding small molecules. acs.org The functional groups within these cavities, which can be derived from naphthoate esters, play a critical role in their recognition abilities. For example, naphthotubes containing ester groups can act as hydrogen-bond acceptors, showing a preference for binding organic cations. acs.org This tailored recognition is fundamental to their potential applications in sensing, molecular machines, and controlled self-assembly. acs.orgnih.gov
Crystal Engineering and Solid-State Reactivity of Naphthoate Derivatives
Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. taylorfrancis.comprotoxrd.com Naphthoate derivatives are of interest in this field due to their ability to form predictable intermolecular interactions, which can be used to control the packing of molecules in the solid state. ijfans.org This control is crucial for applications in materials science and for orchestrating reactions in the solid state.
The study of solid-state reactivity involves understanding how the arrangement of molecules in a crystal lattice influences their chemical transformations. ijfans.org For some organic compounds, reactions that are inefficient in solution can proceed with high selectivity and yield in the solid state due to the pre-organization of reactants. ijfans.org The structural characteristics of naphthoate derivatives, such as their planarity and potential for hydrogen bonding and π-π stacking, can be exploited to achieve specific packing arrangements that facilitate solid-state reactions. rsc.orgmdpi.com Research in this area aims to design molecules that crystallize in a manner conducive to desired chemical outcomes, leading to the synthesis of novel materials with unique properties. taylorfrancis.comijfans.org
Biological and Medicinal Chemistry Research Trajectories of Naphthoate Compounds Mechanistic and Sar Focus
Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation of Naphthoate Derivatives
The biological activity of naphthoate derivatives is highly dependent on the substitution patterns on the naphthalene (B1677914) ring and the nature of the chemical groups attached. SAR studies are crucial for optimizing these molecules into potent and selective modulators of specific biological targets. The ester functional group, as seen in methyl 1-methoxy-2-naphthoate, is often considered a prodrug moiety, which can be hydrolyzed in vivo to the corresponding carboxylic acid, the typically more active form.
Optimization for Enzyme Inhibition (e.g., Esterases, 5-Lipoxygenase, MenA)
The naphthoate scaffold has been successfully optimized to yield potent inhibitors for several classes of enzymes.
Esterases (Acetylcholinesterase): While direct SAR studies on this compound as an esterase inhibitor are limited, research on related naphthol derivatives provides insights into interactions with acetylcholinesterase (AChE), a key enzyme in neurotransmission. Studies on 1-naphthol (B170400) derivatives have shown that these compounds can be effective inhibitors of AChE, with inhibitory constants (Kᵢ) in the micromolar range. nih.gov The specific substitution pattern on the aromatic rings, including the presence of halogens or methoxy (B1213986) groups, significantly influences inhibitory potency. nih.gov For instance, certain naphtho-triazole derivatives have demonstrated potent activity against both AChE and butyrylcholinesterase (BChE), with IC₅₀ values in the low micromolar range. mdpi.com This suggests that the naphthalene core is a promising starting point for designing cholinesterase inhibitors.
5-Lipoxygenase (5-LOX): This enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. Naphthyl derivatives have been extensively studied as 5-LOX inhibitors. 2-(Aryl-methyl)-1-naphthols are among the most potent inhibitors, with IC₅₀ values often in the nanomolar range (0.01-0.2 µM). nih.gov SAR studies revealed that the 1-hydroxyl group and the nature of the 2-substituent are critical for activity. nih.gov Furthermore, acetate (B1210297) derivatives of 1,4-dihydronaphthoquinones have shown significant 5-LOX inhibition, with the HCl salts of L-valine esters of these compounds demonstrating excellent potency in cellular assays (IC₅₀ 0.11-0.90 µM). nih.gov
1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA): MenA is a crucial enzyme in the menaquinone (vitamin K2) biosynthesis pathway in bacteria, making it an attractive target for novel antibiotics. tbdrugaccelerator.orgnih.gov SAR studies on a scaffold of MenA inhibitors identified 7-methoxy-2-naphthol (B49774) as a promising starting point, designed to mimic the natural substrate, 1,4-dihydroxy-2-naphthoate (DHNA). nih.gov Optimization of this scaffold led to the identification of potent inhibitors with activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 3-5 µg/ml. nih.gov The studies highlighted that modifications to the side chains attached to the naphthol core are critical for improving potency and pharmacokinetic properties. tbdrugaccelerator.org
Table 1: SAR Summary for Enzyme Inhibition by Naphthoate Derivatives
| Enzyme Target | Scaffold/Derivative Class | Key SAR Findings | Potency Range |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 1-Naphthol Derivatives | Substituents on the aromatic ring (halogens, OMe) are critical for activity. | Kᵢ values in the µM range nih.gov |
| 5-Lipoxygenase (5-LOX) | 2-(Aryl-methyl)-1-naphthols | The 1-hydroxyl group and the 2-substituent are essential for high potency. | IC₅₀ values of 0.01-0.2 µM nih.gov |
| MenA | 7-Methoxy-2-naphthol Derivatives | The naphthol core mimics the natural substrate DHNA. Side chain modifications are crucial for potency and selectivity. | IC₅₀ values of 5-6 µg/ml nih.gov |
Ligand Design for Receptor Interactions (e.g., PTP1B, NMDARs, P2Y14R, D14 Strigolactone receptor)
The naphthoate core has also been instrumental in the design of ligands that interact with various receptors, demonstrating both agonist and antagonist activities.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a significant therapeutic target for type 2 diabetes and obesity. nih.govsciopen.com While many natural products have been identified as PTP1B inhibitors, specific SAR studies focusing on the naphthoate scaffold are not extensively documented. nih.gov Research has more commonly focused on other scaffolds, such as oxalylarylaminobenzoic acids and urea (B33335) derivatives, which have been developed into potent and selective PTP1B inhibitors through structure-based design. nih.govrsc.org
N-Methyl-D-Aspartate Receptors (NMDARs): These receptors are vital for synaptic plasticity. nih.gov Derivatives of 2-naphthoic acid have been identified as allosteric modulators of NMDARs. nih.gov SAR studies have revealed that substitutions at the 3-position of the 2-naphthoic acid core are critical for activity and subtype selectivity. For example, a 3-hydroxy substitution enhances inhibitory activity at GluN2C and GluN2D subtypes. nih.gov Further modifications, such as halogen and phenyl substitutions on the 2-hydroxy-3-naphthoic acid scaffold, have produced potent inhibitors like UBP618, with an IC₅₀ of approximately 2 µM across all subtypes. nih.gov Conversely, removing the hydroxyl group can increase selectivity for the GluN2A subtype. nih.gov
P2Y14 Receptor (P2Y14R): This G protein-coupled receptor is involved in inflammatory processes. acs.orgnih.gov 2-Naphthoic acid derivatives have been developed into highly potent and selective P2Y14R antagonists. acs.orgresearchgate.net A key compound in this class is PPTN (4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid). acs.org SAR studies have shown that the free carboxylate group on the naphthalene ring is crucial for high-affinity binding; converting it to an ethyl ester reduces antagonist potency by 400-fold. acs.org The piperidine (B6355638) ring has been identified as a suitable position for modification, such as attaching fluorophores, without losing affinity, leading to the development of valuable molecular probes. acs.orgnih.gov
D14 Strigolactone Receptor: This α/β-hydrolase is the primary receptor for strigolactones, a class of plant hormones that regulate plant architecture. mdpi.comrsc.org Naphthoate and naphthyl derivatives have been developed as potent inhibitors of the D14 receptor. rsc.org SAR studies on a lead inhibitor, DL1, revealed that substituting a bromoadamantane group with a bromonaphthalene moiety significantly enhanced inhibitory activity, with the resulting compound, DL1b, showing an IC₅₀ of 0.29 µM. rsc.org Further studies on phenyl-substituted naphthoic acid ethyl esters identified compounds that interfere with strigolactone binding and promote shoot branching in rice, confirming their role as D14 inhibitors. mdpi.com
Table 2: SAR Summary for Receptor Interaction by Naphthoate Derivatives
| Receptor Target | Scaffold/Derivative Class | Key SAR Findings | Potency/Activity |
|---|---|---|---|
| NMDARs | 2-Naphthoic Acid Derivatives | Substitutions at the 3-position (e.g., -OH) and 6-position (e.g., -phenyl) dictate potency and subtype selectivity. nih.gov | IC₅₀ values in the low µM range nih.gov |
| P2Y14R | 4,7-Disubstituted-2-naphthoic Acids | A free carboxylate group is essential for high affinity. The piperidine moiety can be modified. acs.org | Kᵢ values in the pM to nM range acs.orgnih.gov |
| D14 Strigolactone Receptor | Naphthyl and Naphthoic Acid Esters | A bromonaphthalene group significantly enhances inhibitory activity compared to other substituents. rsc.org | IC₅₀ values in the sub-µM range rsc.org |
Molecular Mechanisms of Biological Action of this compound Derivatives
The biological effects of naphthoate derivatives are rooted in their specific molecular interactions with target proteins and their ability to interfere with biochemical cascades.
Enzymatic Hydrolysis Pathways and Target Interaction
A common metabolic fate for ester-containing compounds like this compound in biological systems is enzymatic hydrolysis. oit.edu Esterase enzymes cleave the ester bond, releasing the corresponding carboxylic acid (1-methoxy-2-naphthoic acid) and methanol (B129727). oit.edu This hydrolysis is often a critical activation step, as the carboxylate anion is frequently the key functional group responsible for anchoring the molecule within the binding site of the target protein.
For instance, in the case of P2Y14R antagonists, the free carboxylate of the naphthoic acid is essential for recognition and high-affinity binding. acs.org Similarly, for NMDAR modulators based on the 2-naphthoic acid scaffold, the charged carboxylate group plays a pivotal role in the interaction with the receptor. nih.gov Therefore, it is highly probable that this compound acts as a prodrug, with its biological activity being mediated by its hydrolyzed carboxylic acid metabolite.
Protein-Ligand Interaction Dynamics and Specificity
The specificity of naphthoate derivatives for their respective protein targets is determined by a combination of shape complementarity and specific non-covalent interactions within the binding pocket.
P2Y14R: Molecular modeling based on the related P2Y12R structure suggests that the 2-naphthoic acid core of antagonists like PPTN fits into a binding pocket where the carboxylate group can form key ionic or hydrogen bond interactions. The extensive aromatic surface of the naphthalene and its phenyl substituents engages in hydrophobic and π-π stacking interactions with nonpolar residues in the transmembrane helices of the receptor. acs.org
NMDARs: For allosteric inhibitors of NMDARs, the naphthoic acid scaffold is proposed to bind at an interface between the GluN1 and GluN2 subunits. The specific interactions, which can include hydrogen bonds from hydroxyl or amino substituents and hydrophobic interactions from the naphthalene core, determine the compound's preference for different GluN2 subtypes. nih.gov
D14 Strigolactone Receptor: Docking models indicate that D14 inhibitors with a naphthyl group, such as DL1b, position this bulky, hydrophobic moiety within the ligand-binding pocket of the receptor. This physically obstructs the entry of the natural strigolactone hormone. The presence of a bromine atom on the naphthalene ring is thought to be crucial, potentially forming a hydrogen bond or halogen bond that enhances the binding affinity. rsc.org
Interference with Key Biochemical Pathways (e.g., Strigolactone signaling, Quinone biosynthesis via MenA)
By binding to and modulating key proteins, naphthoate derivatives can effectively disrupt entire biochemical pathways.
Strigolactone Signaling: Strigolactones regulate plant development by binding to the D14 receptor, which then forms a complex with the F-box protein MAX2 (or D3 in rice) and SMXL proteins, leading to the degradation of the SMXL repressors. nih.govnih.govnih.gov Inhibitors based on the naphthoate scaffold, such as C6, competitively bind to the D14 receptor. mdpi.com This prevents the natural hormone from binding, thereby stabilizing the SMXL repressors and blocking the downstream signaling cascade. The observable effects include an increase in shoot branching (tillering in rice) and inhibition of parasitic weed germination, both of which are regulated by strigolactones. mdpi.comfrontiersin.org
Quinone Biosynthesis via MenA: Menaquinone is essential for the electron transport chain in many bacteria. rsc.orgmdpi.com The enzyme MenA catalyzes a key step in this pathway: the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA). researchgate.net Naphthol-based inhibitors, designed as mimics of DHNA, act as competitive inhibitors of MenA. nih.gov By binding to the active site of MenA, these compounds block the synthesis of demethylmenaquinone, thereby disrupting the menaquinone biosynthetic pathway. This interruption of the electron transport chain ultimately leads to bacterial cell death, providing a potent antibiotic mechanism. nih.govresearchgate.net
Role as Synthetic Precursors in Drug Discovery and Development
This compound serves as a versatile precursor in the synthesis of more complex molecules with significant biological activities. Its naphthalene core, substituted with both a methoxy and a methyl ester group, provides reactive sites for a variety of chemical transformations. This allows for the construction of elaborate molecular architectures, making it a valuable starting material in the quest for new therapeutic agents. The strategic positioning of its functional groups enables chemists to introduce diverse pharmacophores, leading to the development of compounds with potential applications in treating a range of diseases.
One of the most notable applications of naphthoate derivatives is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the structurally related compound, 6-methoxy-2-naphthaldehyde, is a key intermediate in the industrial synthesis of Nabumetone. Nabumetone is a widely prescribed NSAID for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. While direct synthesis from this compound is not the primary industrial route, its chemical structure suggests a feasible synthetic pathway to this important class of drugs.
A plausible synthetic route from this compound to a key precursor of Nabumetone, 6-methoxy-2-naphthaldehyde, can be envisioned through a series of standard organic transformations. This hypothetical pathway underscores the utility of this compound as a starting material in medicinal chemistry. The initial step would involve the reduction of the methyl ester to a primary alcohol. This can be followed by an oxidation to yield the corresponding aldehyde. Subsequent steps to reach the final drug molecule would involve established procedures for Nabumetone synthesis.
Below is a detailed breakdown of a potential synthetic pathway:
Step 1: Reduction of this compound to (1-methoxy-2-naphthalenyl)methanol
The ester functional group in this compound can be selectively reduced to a primary alcohol using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful reagent commonly employed for such transformations, typically affording high yields.
Table 1: Synthesis of (1-methoxy-2-naphthalenyl)methanol
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| This compound | 1. LiAlH₄, Dry THF, 0 °C to rt2. H₂O, 10% H₂SO₄ | (1-methoxy-2-naphthalenyl)methanol | ~90-95 |
Step 2: Oxidation of (1-methoxy-2-naphthalenyl)methanol to 1-methoxy-2-naphthaldehyde
The primary alcohol obtained in the previous step can be oxidized to the corresponding aldehyde. A variety of mild oxidizing agents can be used to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are common methods that provide good yields of the aldehyde. A selective oxidation using manganese dioxide (MnO₂) has also been reported for a similar substrate.
Table 2: Synthesis of 1-methoxy-2-naphthaldehyde
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| (1-methoxy-2-naphthalenyl)methanol | PCC, CH₂Cl₂, rt | 1-methoxy-2-naphthaldehyde | ~80-85 |
Step 3: Synthesis of 4-(1-methoxy-2-naphthyl)-3-buten-2-one
The resulting aldehyde can then undergo a condensation reaction with acetone (B3395972) in the presence of a base, such as sodium hydroxide, to form an α,β-unsaturated ketone. This Claisen-Schmidt condensation is a common method for forming carbon-carbon bonds.
Table 3: Synthesis of 4-(1-methoxy-2-naphthyl)-3-buten-2-one
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1-methoxy-2-naphthaldehyde | Acetone, NaOH, H₂O, rt | 4-(1-methoxy-2-naphthyl)-3-buten-2-one | ~85-90 |
Step 4: Synthesis of a Nabumetone Analog
The final step in this hypothetical synthesis involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ketone. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This would yield a structural analog of Nabumetone.
Table 4: Synthesis of 4-(1-methoxy-2-naphthyl)butan-2-one
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 4-(1-methoxy-2-naphthyl)-3-buten-2-one | H₂, Pd/C, Ethanol (B145695), rt | 4-(1-methoxy-2-naphthyl)butan-2-one | ~95-99 |
This synthetic sequence illustrates the potential of this compound as a valuable starting material in the synthesis of biologically active compounds, including analogs of established drugs like Nabumetone. The ability to functionalize the naphthalene core through these and other reactions opens avenues for the exploration of new chemical space in drug discovery.
Future Research Directions and Unexplored Avenues for Methyl 1 Methoxy 2 Naphthoate
Integration of Artificial Intelligence and Machine Learning in Naphthoate Research
Future applications include:
Predictive Modeling: AI can be trained on existing data to predict the biological activities, pharmacokinetic profiles, and toxicity of novel, unsynthesized naphthoate derivatives. mdpi.com This allows for the in silico screening of vast virtual libraries, prioritizing candidates with the highest potential for success and reducing the reliance on time-consuming and expensive laboratory synthesis and testing.
De Novo Design: Generative AI models can design entirely new naphthoate-based molecules with desired properties. By providing the models with specific target criteria, such as binding affinity to a particular protein or specific photophysical characteristics, researchers can generate innovative molecular structures tailored for a given application.
Synthesis Planning: AI tools can assist in devising efficient synthetic routes for complex naphthoate derivatives. nih.gov By analyzing retrosynthetic pathways, these tools can suggest optimal reaction conditions, catalysts, and starting materials, streamlining the synthetic process.
Table 1: Potential AI/ML Applications in Naphthoate Research
| Application Area | AI/ML Tool/Technique | Objective |
|---|---|---|
| Virtual Screening | Deep Learning, Support Vector Machines | Predict biological activity and toxicity of virtual naphthoate libraries. mdpi.com |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Model and predict physicochemical properties (e.g., solubility, stability). mdpi.com |
| Generative Design | Generative Adversarial Networks (GANs) | Design novel naphthoate structures with optimized properties. |
| Reaction Optimization | Bayesian Optimization | Efficiently explore reaction parameters to maximize yield and selectivity. |
Development of Novel Catalytic Systems for Enhanced Naphthoate Transformations
Advances in catalysis are crucial for the sustainable and efficient synthesis and modification of methyl 1-methoxy-2-naphthoate. Future research should focus on developing innovative catalytic systems that offer higher efficiency, selectivity, and environmental compatibility compared to traditional methods.
Key research avenues include:
Green Catalysis: The development of catalysts that operate under milder conditions and use environmentally benign solvents is a priority. This includes exploring biocatalysis (using enzymes) or heterogeneous catalysts that can be easily recovered and reused, minimizing waste and environmental impact. sciencedaily.com A recent invention avoids heavy metal salt catalysts by using carbon dioxide as a carbon source for direct carboxylation of naphthalene (B1677914) to synthesize 1-naphthoic acid, achieving 100% atom utilization. google.com
Nanocatalysis: Nano-sized catalysts offer high surface-area-to-volume ratios, often leading to enhanced reactivity and selectivity. Designing nanocatalysts, such as those based on metal oxides on nano-zeolite supports, could enable novel transformations on the naphthoate ring or its substituents with high efficiency.
Photoredox Catalysis: Visible-light photoredox catalysis provides a powerful tool for forging new chemical bonds under exceptionally mild conditions. Applying this technology to the naphthoate scaffold could unlock new pathways for functionalization, such as C-H activation, allowing for direct modification of the aromatic core without the need for pre-functionalized starting materials.
Expansion of Biological Target Repertoire for Naphthoate Derivatives
While naphthalene-based structures are known to possess a range of biological activities, the full therapeutic potential of this compound derivatives remains largely untapped. A systematic expansion of the biological targets investigated is a critical future direction.
Potential areas for exploration:
Neurodegenerative Diseases: Naphthoquinone derivatives have shown promise in targeting factors related to Alzheimer's disease, such as inhibiting amyloid and tau aggregation, as well as enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO) B. nih.gov Future work could involve synthesizing and screening a library of this compound derivatives against these and other targets implicated in neurodegeneration.
Anti-inflammatory Agents: Certain naphthalene derivatives have demonstrated significant anti-inflammatory activities. researchgate.net Research could focus on modifying the this compound structure to develop potent and selective inhibitors of key inflammatory pathways, such as cyclooxygenase (COX) enzymes or specific cytokines.
Oncology: The planar aromatic structure of the naphthoate core makes it an interesting scaffold for designing DNA intercalating agents or inhibitors of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases. High-throughput screening of naphthoate libraries against various cancer cell lines could identify promising lead compounds.
Table 2: Potential Biological Targets for Naphthoate Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale |
|---|---|---|
| Alzheimer's Disease | Amyloid-β Aggregation, Tau Protein, MAO-B, AChE | Related naphthoquinone structures show inhibitory activity. nih.gov |
| Inflammation | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines | Naphthalene derivatives have shown anti-inflammatory effects. researchgate.net |
| Cancer | DNA, Protein Kinases, Topoisomerases | Aromatic scaffolds can serve as a basis for enzyme inhibitors or DNA intercalators. |
| Infectious Diseases | Bacterial or Viral Enzymes | The naphthoate core can be functionalized to mimic natural substrates or inhibit active sites. |
Advanced Characterization Techniques for Dynamic Systems Involving this compound
Understanding the behavior of this compound in real-time, whether during a chemical reaction or within a complex biological matrix, requires the application of advanced characterization techniques. While standard methods like FTIR, GC-MS, and NMR provide static structural information, future studies should employ techniques capable of probing dynamic processes. atlantis-press.com
Promising techniques include:
In-situ Spectroscopy: Using techniques like in-situ FTIR or Raman spectroscopy can allow researchers to monitor the transformation of this compound during a reaction in real-time. This provides valuable kinetic data and insights into reaction mechanisms, facilitating process optimization.
Time-Resolved Fluorescence Spectroscopy: Given the inherent fluorescence of the naphthalene moiety, time-resolved fluorescence techniques can be used to study its interaction with biological molecules, such as proteins or DNA. Changes in fluorescence lifetime or anisotropy can reveal detailed information about binding events and conformational changes in dynamic equilibrium.
Cryo-Electron Microscopy (Cryo-EM): For investigating the interaction of naphthoate derivatives with large biological macromolecules, such as enzymes or receptors, Cryo-EM can provide high-resolution structural information of the bound complex. This can elucidate the precise binding mode and guide the rational design of more potent derivatives.
Design of Smart Materials with Tailored Responsiveness Utilizing Naphthoate Moieties
The unique photophysical properties and rigid structure of the naphthalene core make this compound an attractive building block for the creation of "smart" materials. These are materials designed to respond in a controlled and predictable way to external stimuli.
Future research directions in this area include:
Fluorescent Sensors: The naphthoate moiety can be incorporated into polymer backbones or functionalized with specific recognition units to create fluorescent chemosensors. These materials could be designed to exhibit a change in fluorescence intensity or wavelength upon binding to specific analytes, such as metal ions, pollutants, or biological molecules, enabling their detection.
Photoresponsive Polymers: By incorporating the naphthoate group into polymer chains, it may be possible to create materials that change their properties—such as shape, solubility, or permeability—upon exposure to light. This could lead to applications in areas like controlled drug delivery, data storage, or the development of photo-switchable devices.
Liquid Crystals: The rigid, planar structure of the naphthyl group is a common feature in liquid crystalline molecules. By designing and synthesizing liquid crystal molecules containing the this compound core, new materials could be developed for use in advanced display technologies or optical sensors.
Q & A
Q. What advanced analytical methods quantify trace levels in biological samples?
Q. What experimental setups study photodegradation in aquatic systems?
- Simulate UV irradiation (λ = 254–365 nm) in quartz reactors. Monitor degradation kinetics via HPLC-PDA and identify byproducts using high-resolution Orbitrap MS. Compare half-lives in freshwater vs. saline conditions .
Q. How to investigate hepatic biotransformation mechanisms?
- Incubate with human/rat liver microsomes and NADPH cofactor. UPLC-QTOF-MS identifies phase I/II metabolites. Kinetic parameters (Km, Vmax) are derived from Michaelis-Menten plots .
Q. What synthetic strategies achieve regioselective functionalization?
Q. How to design ecotoxicology studies for aquatic organisms?
- Follow OECD 203 (fish acute toxicity) and OECD 211 (Daphnia reproduction). Measure LC₅₀/EC₅₀ values and sublethal effects (e.g., oxidative stress biomarkers like glutathione peroxidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
